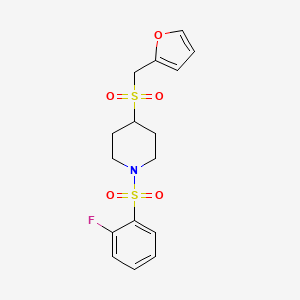

1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine, also known as FSPP, is a chemical compound that has been extensively studied for its potential in various scientific research applications. FSPP is a piperidine-based compound that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Applications De Recherche Scientifique

Enantioselective Cycloaddition Reactions

The cycloaddition reactions involving cyclic N-sulfonylimines and ynones or enones, facilitated by chiral primary amine and o-fluorobenzoic acid, offer a concise route to sulfamidate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones. This method is noted for its good yield, high diastereo- and enantioselectivity, and has been applied for the first time to cyclic N-sulfonylimines and ynones, demonstrating its utility in the synthesis of complex organic molecules (Liu et al., 2013).

Synthesis and Application in Carbohydrate Chemistry

The design, synthesis, and evaluation of a novel protecting group, 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec), for hydroxyl groups are significant. This group was utilized in the high-yield protection of 4-fluorobenzyl alcohol and demonstrated stability under specific conditions, highlighting its potential applications in carbohydrate chemistry and the synthesis of complex molecules (Spjut, Qian, & Elofsson, 2010).

Synthesis and Biological Activities

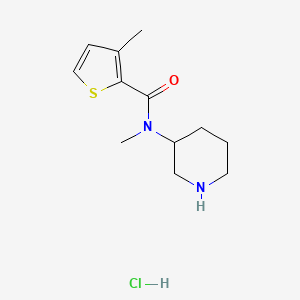

A series of 4-piperidinylthioether and sulfone derivatives were synthesized to find new 5-HT2A selective ligands, showing the compound's versatility in creating bioactive molecules with high selectivity for the 5-HT2A receptor. This exploration provides a foundation for further pharmaceutical research and development (Wang et al., 2001).

Antimicrobial Activity Studies

Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives has shown significant antimicrobial activities against pathogens of Lycopersicon esculentum. This work not only contributes to the development of new antimicrobial agents but also highlights the structure-activity relationship, providing insights into designing compounds with enhanced biological activities (Vinaya et al., 2009).

Propriétés

IUPAC Name |

1-(2-fluorophenyl)sulfonyl-4-(furan-2-ylmethylsulfonyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO5S2/c17-15-5-1-2-6-16(15)25(21,22)18-9-7-14(8-10-18)24(19,20)12-13-4-3-11-23-13/h1-6,11,14H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPHDQSCNQJSGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401099.png)

![Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B2401101.png)

![4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2401108.png)

![5-[2-(2-Thienyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol](/img/structure/B2401116.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2401117.png)